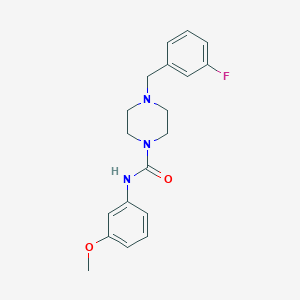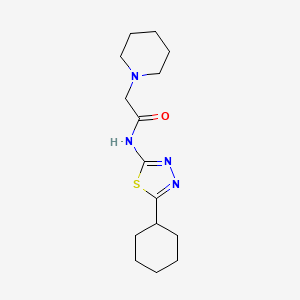![molecular formula C20H15FN2 B5364246 2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)
2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FP-PA-NH2 and is a derivative of pyrrole-acrylonitrile. The synthesis method of FP-PA-NH2 is relatively simple, and it has been used in various scientific studies due to its unique properties.
作用机制
The mechanism of action of FP-PA-NH2 is not fully understood. However, it is believed to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division. It has also been suggested that FP-PA-NH2 may interact with specific receptors in the brain, which could explain its potential application in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
FP-PA-NH2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of FP-PA-NH2 is its ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of FP-PA-NH2 is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are numerous future directions for the study of FP-PA-NH2. Some potential areas of research include:
1. Further investigation of its potential as a drug candidate for the treatment of cancer and Alzheimer's disease.
2. Synthesis of derivatives of FP-PA-NH2 with enhanced solubility and improved pharmacological properties.
3. Study of its potential application in the fabrication of organic electronic devices.
4. Investigation of its potential as a building block for the synthesis of supramolecular structures.
5. Study of its potential application in the development of new materials with unique properties.
In conclusion, FP-PA-NH2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and unique properties make it an attractive candidate for further study. Future research in this area could lead to the development of new drugs, materials, and technologies that could have a significant impact on society.
合成方法
The synthesis of FP-PA-NH2 involves the reaction of 4-fluorobenzaldehyde, 4-methylphenylhydrazine, and acrylonitrile. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid with a high melting point. The purity of the product can be enhanced by recrystallization.
科学研究应用
FP-PA-NH2 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, FP-PA-NH2 has been identified as a potential drug candidate due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential application in the treatment of Alzheimer's disease.
In material science, FP-PA-NH2 has been used as a building block for the synthesis of various polymers and supramolecular structures. It has also been studied for its potential application in the fabrication of organic electronic devices.
属性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-[1-(4-methylphenyl)pyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c1-15-4-10-19(11-5-15)23-12-2-3-20(23)13-17(14-22)16-6-8-18(21)9-7-16/h2-13H,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWCSUWSYQGQHH-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5364167.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5364170.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)
![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)

![4-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5364225.png)
![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5364241.png)

![3-(ethylthio)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5364283.png)